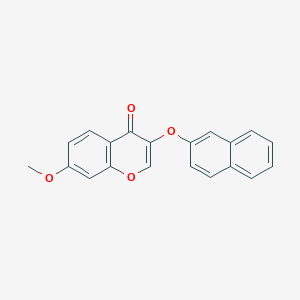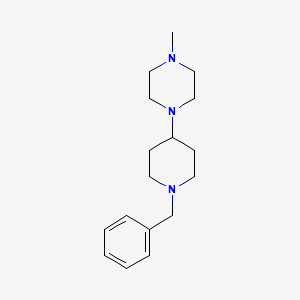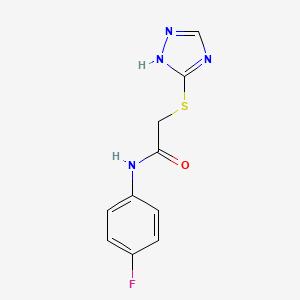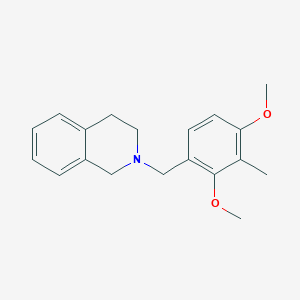![molecular formula C22H26N6O B5671430 2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671430.png)
2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one often involves multi-step pathways starting from basic structural units, leading to complex structures with potential biological activities. For instance, a related synthesis pathway involves the reaction of specific precursors to yield compounds with significant antihypertensive activity, highlighting the importance of structural modifications in enhancing biological efficacy (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the arrangement of atoms and the spatial configuration, plays a crucial role in their biological activities. Crystal structure analysis through techniques like X-ray diffraction provides insights into the atomic arrangement, which is essential for understanding the compound's interaction with biological targets (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features, including the presence of diazaspiro and purinyl groups. Such features contribute to their interaction with biological receptors, further affecting their pharmacological profile. Research into specific derivatives within this class has revealed their potential as inhibitors or antagonists for various receptors, indicating their therapeutic relevance (Shukla et al., 2016).
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-8-(7H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-18-13-22(14-28(18)10-4-7-17-5-2-1-3-6-17)8-11-27(12-9-22)21-19-20(24-15-23-19)25-16-26-21/h1-3,5-6,15-16H,4,7-14H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHKTSPIUOTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,8-diazaspiro[4.5]dec-2-yl)-1-(3-methylphenyl)-2-oxoethyl]dimethylamine dihydrochloride](/img/structure/B5671354.png)
![N-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5671364.png)
![3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5671367.png)

![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5671373.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5671378.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5671382.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5671408.png)
![3-{rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}propanoic acid hydrochloride](/img/structure/B5671415.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B5671422.png)
